![molecular formula C9H9N3O B3138206 (4-[1,2,3]Triazol-2-yl-phenyl)-methanol CAS No. 449211-78-3](/img/structure/B3138206.png)
(4-[1,2,3]Triazol-2-yl-phenyl)-methanol
Overview
Description
“(4-[1,2,3]Triazol-2-yl-phenyl)-methanol” is a compound that contains a triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The triazole ring is an important structural component in a wide range of drug scaffolds . Compounds containing a triazole ring have been found to exhibit a broad range of biological activities, including antitubercular, antibacterial, anti-inflammatory, anticancer, antioxidant, antiviral, and antidiabetic properties .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the core structure in “(4-[1,2,3]Triazol-2-yl-phenyl)-methanol”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They exhibit high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-Triazoles are also used in supramolecular chemistry . Their aromatic character and strong dipole moment contribute to their use in this field .
Bioconjugation and Chemical Biology
1,2,3-Triazoles are used in bioconjugation and chemical biology . They have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .
Antimicrobial Activities
1,2,3-Triazole hybrids with amine-ester functionality have been synthesized and tested for antimicrobial activities . They have shown moderate to excellent activity against various microbial strains .
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring, such as this one, have been reported to exhibit multidirectional biological activity . They have shown significant antibacterial activity , and some derivatives have been studied as multi-target inhibitors against wild-type EGFR, mutant-type EGFR (EGFR T790M), and BRAF V600E .
Mode of Action
It’s speculated that the sulfamate group in similar compounds undergoes a nucleophilic substitution reaction with the fgly residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands stabilize in the active site through a multitude of van der Waals interactions .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to produce anti-che activity by inhibiting both ache and buche activities
Pharmacokinetics
1,2,3-triazole derivatives are known for their high chemical stability, which generally makes them resistant to basic or acidic hydrolysis and reducing and oxidizing conditions even at high temperatures
Result of Action
Some 1,2,3-triazole derivatives have shown potential apoptotic and antioxidant capabilities
Action Environment
It’s known that the synthesis of 1,2,3-triazole derivatives can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes
properties
IUPAC Name |
[4-(triazol-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-6,13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYJFNSQLMNSIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2N=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274735 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[1,2,3]Triazol-2-yl-phenyl)-methanol | |
CAS RN |
449211-78-3 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449211-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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